3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings including a benzofuran ring, a thioacetamido group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran ring, which is a type of aromatic heterocycle . The thioacetamido group is attached to the benzofuran ring, and the methoxyphenyl group is attached to the sulfur atom of the thioacetamido group .Mechanism of Action
3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, triglyceride clearance, and insulin sensitivity.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve liver steatosis, reduce liver inflammation, and decrease serum triglycerides and cholesterol levels. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to inhibit the development of atherosclerosis in animal models.
Advantages and Limitations for Lab Experiments
3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied in preclinical models and has shown promising results in improving liver steatosis, reducing liver inflammation, and decreasing serum triglycerides and cholesterol levels. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
Future research on 3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide should focus on its potential therapeutic applications in humans, particularly in the treatment of NASH, dyslipidemia, and atherosclerosis. Additional studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of this compound. Furthermore, the development of novel PPARδ agonists with improved efficacy and safety profiles should be explored.
Synthesis Methods
The synthesis of 3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide involves the reaction of 3-(2-aminoacetamido)benzofuran-2-carboxylic acid with 4-methoxyphenylthiocyanate in the presence of a base. The resulting product is then treated with acid to obtain this compound in high yield and purity.
Scientific Research Applications
3-(2-((4-Methoxyphenyl)thio)acetamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and atherosclerosis. In preclinical studies, this compound has been shown to improve liver steatosis, reduce liver inflammation, and decrease serum triglycerides and cholesterol levels.
Properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-11-6-8-12(9-7-11)25-10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOMKLQBREKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.